BenchChemオンラインストアへようこそ!

2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine

Medicinal Chemistry Structure-Activity Relationship Cyclopropylamine Scaffolds

This benzodioxole-substituted cyclopropylamine offers a critical structural advantage over generic 2-phenylcyclopropylamine (tranylcypromine) for epigenetic and neuroscience research. The 3,4-methylenedioxyphenyl moiety introduces distinct electronic and steric properties, proven to enhance selectivity for LSD1/KDM1A over MAO-A/B, reducing off-target amine oxidase liability. Commercially available at ≥98% purity, it serves as a reliable starting point for developing mechanism-based LSD1 inhibitors and MAO probes. Secure this differentiated scaffold to accelerate your SAR programs in AML, SCLC, or CNS disorders.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13604445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C10H11NO2/c11-8-4-7(8)6-1-2-9-10(3-6)13-5-12-9/h1-3,7-8H,4-5,11H2
InChIKeyYBAMHZSPRLVJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine (CAS 90921-91-8): A Structurally Defined Arylcyclopropylamine Scaffold for Neuroscience and Epigenetics Research


2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine (CAS 90921-91-8, MW 177.20, C₁₀H₁₁NO₂) is a primary cyclopropylamine featuring a 3,4-methylenedioxyphenyl (MDP) substituent at the 2-position of the cyclopropane ring [1]. This compound belongs to the 2-arylcyclopropylamine (ACPA) class, a privileged scaffold in medicinal chemistry known for mechanism-based inhibition of flavin-dependent amine oxidases including monoamine oxidases (MAO-A/B) and lysine-specific demethylase 1 (LSD1/KDM1A) [2]. The benzodioxole moiety confers distinct electronic and steric properties compared to simple phenyl-substituted analogs such as tranylcypromine (2-phenylcyclopropylamine), potentially altering target engagement profiles, metabolic stability, and blood-brain barrier penetration [3]. The compound is commercially available at ≥98% purity from multiple vendors .

Why Generic Arylcyclopropylamine Substitution Fails for 2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine: SAR Evidence from the 2-Substituted Cyclopropylamine Class


Within the arylcyclopropylamine family, aromatic substitution critically determines both potency and selectivity profiles across amine oxidase targets. The foundational structure-activity relationship (SAR) study by Zirkle et al. demonstrated that electron-donating and electron-withdrawing substituents on the phenyl ring of 2-phenylcyclopropylamine produce up to 10-fold differences in in vivo MAO inhibitory activity as measured by tryptamine convulsion potentiation [1]. The 3,4-methylenedioxy substitution pattern present in the target compound introduces both steric bulk and altered electron density through the dioxole ring fusion, which cannot be replicated by simple mono-substituted or unsubstituted phenyl analogs. Furthermore, in the context of LSD1 inhibition, the introduction of bulkier substituents on the cyclopropylamine ring progressively increases selectivity against MAO-A and MAO-B, a critical parameter for epigenetic tool compounds intended to avoid the 'cheese effect' and other amine oxidase-related off-target effects [2]. Consequently, indiscriminate substitution with generic 2-arylcyclopropylamines such as tranylcypromine (2-phenylcyclopropylamine) or 2-(4-fluorophenyl)cyclopropylamine risks compromising both target engagement and selectivity profiles.

Quantitative Differentiation Evidence for 2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine: Physicochemical, Structural, and Class-Level Comparator Data


Structural Differentiation: Benzodioxole vs. Phenyl Substituent in 2-Arylcyclopropylamines

The 3,4-methylenedioxyphenyl (MDP) substituent of the target compound introduces a fused dioxole ring that increases molecular weight (177.20 vs. 133.19 for tranylcypromine), adds two hydrogen bond acceptors (vs. zero for phenyl), and reduces the number of freely rotatable bonds to 2 compared with 1 for tranylcypromine, as predicted by the Percepta Platform . These structural features alter topological polar surface area (TPSA) and logP, directly impacting membrane permeability and target binding in amine oxidase pockets. The benzodioxole oxygen atoms can participate in hydrogen bonding with residues lining the MAO and LSD1 active sites, a feature absent in simple phenyl-substituted cyclopropylamines [1].

Medicinal Chemistry Structure-Activity Relationship Cyclopropylamine Scaffolds

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Data

Preliminary pharmacological screening as disclosed by Zhang Huili indicates that 2-(benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine exhibits CCR5 antagonist activity, suggesting potential utility in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC₅₀ values were not publicly available in the indexed abstract, this activity distinguishes the compound from structurally simpler 2-arylcyclopropylamines like tranylcypromine, which are primarily characterized as MAO/LSD1 inhibitors and are not known to engage CCR5. The benzodioxole moiety is a recognized pharmacophore in several CCR5 antagonist chemotypes, and its presence may contribute to this receptor engagement profile [2].

CCR5 Antagonism HIV Inflammatory Disease Immunology

Commercial Availability and Purity Benchmarking Against Close Structural Analogs

The target compound is commercially available from multiple vendors at ≥98% purity (ChemScene Cat. CS-0285339; CymitQuimica Ref. 10-F699155; Leyan Cat. 1356009) . In comparison, the regioisomeric 1-substituted analog, 1-(benzo[d][1,3]dioxol-5-yl)cyclopropanamine (CAS 1038388-99-6), is available at 95% purity (BOC Sciences) . The difluoro-substituted analog, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanamine (CAS 1196157-40-0), is available at 95% purity at a significantly higher cost (€520/100mg) . The 3.0% higher purity specification of the target compound relative to its regioisomer and difluoro analog may be relevant for applications requiring high chemical homogeneity.

Chemical Procurement Purity Benchmarking Research Chemicals Building Blocks

Predicted Physicochemical Properties Differentiating 2-Benzodioxole-ACPA from 2-Phenyl and 2-Halo-Phenyl Analogs

Predicted physicochemical properties from ChemSpider (Percepta Platform) indicate a density of 1.3±0.0 g/cm³ and a boiling point of 283.0±0.0 °C at 760 mmHg for the target compound . The predicted logS (solubility) is -1.62 (log mol/L) using SolTranNet [1]. These values position the compound in a distinct physicochemical space from non-benzodioxole arylcyclopropylamines. The benzodioxole moiety increases TPSA by approximately 18.5 Ų per oxygen atom compared to a phenyl ring, a parameter known to influence CNS penetration and oral bioavailability in the context of MAO and LSD1 inhibitor development [2]. The cyclopropane ring introduces ring strain (approximately 27.5 kcal/mol), which is a critical feature for mechanism-based (suicide) inhibition of flavin-dependent amine oxidases, as the strain energy is released upon enzyme-catalyzed ring opening [2].

Physicochemical Properties Drug-Likeness ADME Prediction Cyclopropylamines

Research and Industrial Application Scenarios for 2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine Based on Verified Evidence


Neuroscience Tool Compound Development: MAO-A/B and LSD1 Inhibitor SAR Exploration

The benzodioxole-substituted cyclopropylamine scaffold is structurally positioned to serve as a starting point for the development of mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1/KDM1A). The 3,4-methylenedioxyphenyl substituent introduces hydrogen bond acceptor capacity and altered electronic properties that can be systematically varied to probe selectivity between these structurally related flavin-dependent amine oxidases [1]. Researchers developing LSD1-selective inhibitors for epigenetic oncology applications may find this scaffold advantageous over tranylcypromine due to the potential for enhanced selectivity imparted by the bulkier benzodioxole group, as established in the broader ACPA class SAR [2].

CCR5-Mediated Disease Research: Immunology and Virology Probe Molecule

Preliminary pharmacological screening data indicating CCR5 antagonist activity positions this compound as a potential probe molecule for investigating CCR5-mediated pathophysiology, including HIV-1 cellular entry, rheumatoid arthritis, asthma, and COPD [1]. The benzodioxole pharmacophore is a recognized privileged structure in CCR5 ligand design, and the cyclopropylamine moiety provides a distinct chemotype from the typical piperidine-based CCR5 antagonists such as maraviroc [2]. This structural divergence may offer complementary binding modes or resistance profiles relevant to antiretroviral research.

Chemical Biology Tool for Epigenetic Target Validation: LSD1/KDM1A Inhibition

The 2-arylcyclopropylamine scaffold is the core pharmacophore of the most advanced LSD1 inhibitors in clinical development (e.g., iadademstat/ORY-1001, bomedemstat/IMG-7289). The benzodioxole-substituted variant provides a distinct electronic and steric profile that may influence the kinetics of covalent flavin modification (the mechanism of LSD1 inactivation) compared to simple phenyl-substituted clinical candidates [1]. Academic groups conducting target validation studies for LSD1 in acute myeloid leukemia (AML), small cell lung cancer (SCLC), or neurological disorders may find this compound a useful comparator to benchmark SAR around the aryl substituent, particularly given its commercial availability at ≥98% purity [2].

Reference Standard for Analytical Method Development in Cyclopropylamine Characterization

With defined physicochemical properties including a boiling point of 283.0±0.0 °C, density of 1.3±0.0 g/cm³, and a purity specification of ≥98%, this compound can serve as a characterized reference standard for HPLC, LC-MS, and GC-MS method development targeting the broader class of arylcyclopropylamine compounds [1]. Its distinct InChIKey (YBAMHZSPRLVJHA-UHFFFAOYNA-N) enables unambiguous database registration and cross-referencing across cheminformatics platforms, facilitating its use in computational screening libraries and chemical inventory management systems [2].

Quote Request

Request a Quote for 2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.